molecular formula C16H13ClN2O4 B12942323 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione CAS No. 24638-11-7

3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione

Cat. No.: B12942323
CAS No.: 24638-11-7
M. Wt: 332.74 g/mol
InChI Key: YHINMWDDTVACOY-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-hydroxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the imidazolidine-2,4-dione ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine-2,4-diones with different substituents on the phenyl and benzyl rings. Examples include:

  • 3-(2-Hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione
  • 3-(5-Chloro-2-hydroxyphenyl)-5-(4-methoxybenzyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(5-Chloro-2-hydroxyphenyl)-5-(4-hydroxybenzyl)imidazolidine-2,4-dione lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of both chloro and hydroxy groups on the phenyl ring, as well as the hydroxy group on the benzyl ring, can enhance its potential as a versatile intermediate in various chemical reactions and applications.

Properties

CAS No.

24638-11-7

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C16H13ClN2O4/c17-10-3-6-14(21)13(8-10)19-15(22)12(18-16(19)23)7-9-1-4-11(20)5-2-9/h1-6,8,12,20-21H,7H2,(H,18,23)

InChI Key

YHINMWDDTVACOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=O)N2)C3=C(C=CC(=C3)Cl)O)O

Origin of Product

United States

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